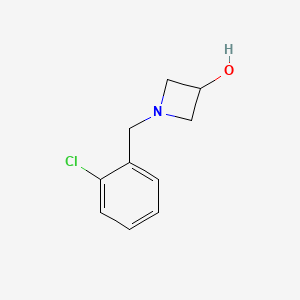

1-(2-Chlorobenzyl)azetidin-3-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAJQLMTNYLLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Azetidine Scaffolds: Focus on 1-(2-Chlorobenzyl)azetidin-3-ol Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of azetidine-containing compounds, with a specific focus on analogs of 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the limited availability of public data for the specific molecule of interest, this document leverages information on closely related structures, namely Azetidin-3-ol, 1-Benzylazetidin-3-ol, and 3-(4-Chlorobenzyl)azetidin-3-ol, to infer and present its likely physicochemical and pharmacological characteristics. The azetidine ring is a crucial heterocyclic motif in medicinal chemistry, often employed as a versatile building block in the synthesis of more complex bioactive molecules.[1][2][3]

Physicochemical Properties

The basic physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available data for key analogs of this compound.

Table 1: General Physicochemical Properties of Azetidin-3-ol and its Analogs

| Property | Azetidin-3-ol | Azetidin-3-ol hydrochloride[4][5] | 1-Benzylazetidin-3-ol[6] | 3-(4-Chlorobenzyl)azetidin-3-ol[1] |

| Molecular Formula | C3H7NO | C3H8ClNO[5] | C10H13NO[6] | Not specified |

| Molecular Weight | 73.09 g/mol | 109.55 g/mol [4][5] | 163.22 g/mol [6] | 197.66 g/mol [1] |

| Appearance | Not specified | Off-white to light yellow solid powder[4] | Solid | Not specified |

| Melting Point | Not specified | 90-92°C[4] | Not specified | Not specified |

| Boiling Point | 170.7±15.0 °C (Predicted) | 170.7°C at 760 mmHg[4] | Not specified | Not specified |

| Flash Point | 120.4°C | 120.4ºC[4] | Not specified | Not specified |

| pKa | 14.51±0.20 (Predicted) | Not specified | Not specified | Not specified |

| LogP | Not specified | 0.081[4] | 0.9 (Computed)[6] | Not specified |

Table 2: Solubility Data for Azetidin-3-ol hydrochloride

| Solvent | Solubility | Concentration | Notes |

| DMSO | 25 mg/mL[4][5] | 228.21 mM[4][5] | Ultrasonic may be needed; hygroscopic DMSO can impact solubility.[5] |

| In vivo Formulation 1 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[4] |

| In vivo Formulation 2 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 90% (20% SBE-β-CD in Saline).[4] |

| In vivo Formulation 3 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 90% Corn Oil.[4] |

Synthesis and Experimental Protocols

The synthesis of substituted azetidines often involves the cyclization of appropriate precursors. Below are detailed experimental protocols for the synthesis of related azetidine compounds, which can be adapted for the preparation of this compound.

General Synthesis of 1-Benzylazetidin-3-ol

A common method for the synthesis of N-benzylazetidin-3-ol involves the reaction of benzylamine with an epoxide followed by intramolecular cyclization.[7]

Protocol: [7]

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) at 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.

-

Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours to facilitate cyclization.

-

Upon completion, the product can be isolated and purified using standard techniques.

Caption: Synthesis of 1-Benzylazetidin-3-ol.

Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol

The synthesis of 3-substituted azetidin-3-ols can be achieved through the reaction of a suitable benzyl halide with azetidine.[1]

Protocol: [1]

-

In an aprotic solvent such as dimethylformamide (DMF), combine azetidine and a base like sodium hydride.

-

Add 4-chlorobenzyl chloride to the mixture.

-

Heat the reaction at an elevated temperature to promote the formation of the C-C bond and the final product.

-

The product can be isolated and purified using standard chromatographic methods.

Caption: Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is not available, the azetidine scaffold is a well-established pharmacophore. Azetidine derivatives are known to exhibit a wide range of biological activities.[8][9] For instance, 2-azetidinones (β-lactams) are famous for their antibacterial properties.[3][9] More complex molecules incorporating the azetidine ring have shown activities such as inhibitors of Janus kinase (JAK) 1 and 2 (e.g., Baricitinib) and cholesterol absorption inhibitors.[7][9]

The primary role of simple substituted azetidin-3-ols, such as the target compound and its analogs, in drug discovery is often as building blocks or linkers.[1][5] For example, Azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[4][5][10]

References

- 1. 3-(4-Chlorobenzyl)azetidin-3-ol | Benchchem [benchchem.com]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidin-3-ol hydrochloride | ADC Linker | 18621-18-6 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol

This document provides a comprehensive technical overview of the primary synthesis pathways for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide details two robust synthetic routes, complete with experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring is a strained four-membered nitrogen-containing heterocycle that serves as a key structural motif in numerous biologically active compounds. Its rigid structure allows for precise orientation of substituents, making it a valuable scaffold for probing interactions with biological targets. This guide outlines two common and effective pathways for its synthesis.

Overview of Synthetic Pathways

There are two principal and well-established routes for the synthesis of this compound:

-

Pathway A: One-Pot Synthesis. This route involves the reaction of 2-chlorobenzylamine with an epoxide, such as 2-(chloromethyl)oxirane (epichlorohydrin), which undergoes an initial ring-opening followed by an intramolecular cyclization to form the final product.

-

Pathway B: N-Alkylation of Azetidin-3-ol. This pathway utilizes a pre-formed azetidin-3-ol scaffold, which is then N-alkylated using a 2-chlorobenzyl halide. Azetidin-3-ol is typically generated in situ or used directly after deprotection of a stable precursor like 1-Boc-azetidin-3-ol.

Pathway A: Synthesis from 2-Chlorobenzylamine and Epichlorohydrin

This pathway is an efficient method that constructs the N-substituted azetidin-3-ol core in a sequential one-pot process. The reaction begins with the nucleophilic attack of the amine on the less hindered carbon of the epoxide, followed by a base-mediated intramolecular cyclization.

Experimental Protocol

A detailed procedure for the synthesis of a similar compound, 1-benzylazetidin-3-ol, has been reported and can be adapted for the 2-chloro substituted analogue.[1]

-

Step 1: Epoxide Ring-Opening. To a solution of 2-chlorobenzylamine (1.0 eq) in a suitable solvent such as water or a water/acetonitrile mixture, 2-(chloromethyl)oxirane (epichlorohydrin) (0.9-1.0 eq) is added slowly at a reduced temperature (0–5 °C). The reaction mixture is stirred at this temperature for 12-16 hours to form the intermediate amino alcohol, 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol.

-

Step 2: Intramolecular Cyclization. Upon completion of the first step, a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.2-1.5 eq) is added to the reaction mixture. The mixture is then heated to reflux (80–90 °C) and stirred for 12-16 hours to facilitate the intramolecular nucleophilic substitution, yielding this compound.

-

Work-up and Purification. After cooling, the reaction mixture can be filtered, and the product extracted with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

| Reagent/Parameter | Molar Ratio/Value | Purpose | Typical Yield |

| 2-Chlorobenzylamine | 1.0 eq | Starting Material (Nucleophile) | - |

| 2-(Chloromethyl)oxirane | 0.9 - 1.0 eq | Starting Material (Electrophile) | - |

| Sodium Carbonate (Na₂CO₃) | 1.2 - 1.5 eq | Base for Cyclization | - |

| Solvent | Water, Acetonitrile | Reaction Medium | - |

| Temperature (Step 1) | 0 - 5 °C | Control Exothermicity | - |

| Temperature (Step 2) | 80 - 90 °C | Promote Cyclization | 70-85% |

Visualization of Pathway A

Caption: One-pot synthesis of this compound.

Pathway B: Synthesis via N-Alkylation of Azetidin-3-ol

This pathway is a modular approach where the azetidine core is first synthesized or deprotected, followed by the attachment of the 2-chlorobenzyl group. This method is particularly useful when various N-substituents are desired for structure-activity relationship (SAR) studies.

Experimental Protocol

Step 1: Deprotection of 1-Boc-azetidin-3-ol (if starting from protected material)

A common and commercially available starting material is 1-Boc-azetidin-3-ol. The Boc (tert-butoxycarbonyl) protecting group can be efficiently removed under acidic conditions.[2]

-

To a solution of 1-Boc-azetidin-3-ol (1.0 eq) in a solvent like dichloromethane (DCM), an excess of a strong acid such as trifluoroacetic acid (TFA) is added.

-

The mixture is stirred at room temperature for 1-2 hours.

-

The solvent and excess acid are removed under reduced pressure to yield the crude azetidin-3-ol salt (e.g., trifluoroacetate or hydrochloride salt if HCl is used), which is often used directly in the next step.

Step 2: N-Alkylation of Azetidin-3-ol

The free amine of azetidin-3-ol is a good nucleophile for reaction with an alkylating agent like 2-chlorobenzyl chloride or bromide.

-

Azetidin-3-ol (or its salt, with an appropriate amount of base to neutralize) (1.0 eq) is dissolved in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

A base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) (2.0-3.0 eq), is added to the mixture.

-

2-Chlorobenzyl chloride or 2-chlorobenzyl bromide (1.0-1.2 eq) is added, and the reaction is stirred at room temperature or heated to facilitate the reaction.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The product is then purified using standard techniques like column chromatography.

Data Presentation

| Reagent/Parameter | Molar Ratio/Value | Purpose | Typical Yield |

| Azetidin-3-ol | 1.0 eq | Starting Material (Nucleophile) | - |

| 2-Chlorobenzyl Chloride | 1.0 - 1.2 eq | Alkylating Agent | - |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 eq | Base | - |

| Solvent | DMF, Acetonitrile | Reaction Medium | - |

| Temperature | 25 - 80 °C | Reaction Condition | 60-80% |

Visualization of Pathway B

Caption: Synthesis via N-alkylation of a deprotected azetidin-3-ol.

References

Navigating the Azetidine Core: A Technical Guide to 1-(2-Chlorobenzyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Identification Data

Quantitative data for azetidine derivatives provides a foundation for understanding their behavior in biological systems. The following table summarizes key identifiers and properties for the parent azetidin-3-ol hydrochloride and a related benzyl derivative, which serve as a proxy for estimating the characteristics of 1-(2-chlorobenzyl)azetidin-3-ol.

| Property | Value (Azetidin-3-ol hydrochloride) | Value (1-Benzyl-azetidin-3-ol) |

| CAS Number | 18621-18-6[1][2][3][4] | 54881-13-9 |

| Molecular Formula | C₃H₈ClNO[1][2] | C₁₀H₁₃NO |

| Molecular Weight | 109.55 g/mol [1][2][3] | 163.22 g/mol |

| Appearance | Off-white to light yellow solid[1][5] | Solid |

| Boiling Point | 170.7°C at 760 mmHg[5] | Not available |

| Melting Point | 90-92°C[5] | Not available |

| Purity | Not specified | 97% |

| Storage | 4°C, sealed, away from moisture[1] | Ambient Storage |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually designed based on established methods for analogous N-substituted azetidin-3-ols. A probable synthetic route involves the N-alkylation of azetidin-3-ol or a protected precursor with 2-chlorobenzyl halide.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

A general procedure for the synthesis of 1-benzylazetidin-3-ol provides a strong template for producing the 2-chloro derivative.[6] The following protocol is an adaptation for the synthesis of the target compound.

-

Reaction Setup: To a solution of azetidin-3-ol hydrochloride in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride and liberate the free base.

-

N-Alkylation: Add 2-chlorobenzyl bromide (or chloride) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the alkylation to completion.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

The azetidine ring system is a valuable scaffold in drug design due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Azetidin-3-ol derivatives, in particular, are utilized as key intermediates and building blocks in the synthesis of more complex molecules.

Role as a Versatile Intermediate

The hydroxyl group of this compound provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures. The 2-chlorobenzyl substituent can influence binding interactions with biological targets and modulate the pharmacokinetic properties of the final compound.

Potential Therapeutic Applications

Derivatives of azetidin-3-ol have been investigated for a range of therapeutic applications, including their use as:

-

Enzyme Inhibitors: The rigid azetidine ring can orient substituents in a defined three-dimensional space, making it an attractive scaffold for designing potent and selective enzyme inhibitors. For instance, Baricitinib, an inhibitor of JAK1 and JAK2, contains an azetidine moiety.[6]

-

Central Nervous System (CNS) Agents: The physicochemical properties of azetidines can be tuned to enhance blood-brain barrier permeability, making them suitable for the development of CNS-active drugs.[7]

-

Linkers in Advanced Drug Modalities: Azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[1][5][8] This highlights the potential of this compound to be incorporated into these advanced therapeutic platforms, where the 2-chlorobenzyl group could serve as a point of attachment or a modulator of linker properties.

Logical Flow of Azetidine-Based Drug Discovery

Caption: The iterative process of drug discovery starting from an azetidine scaffold.

Conclusion

This compound represents a promising, albeit not extensively characterized, molecule for the advancement of drug discovery programs. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a high potential for utility as a versatile intermediate in the creation of novel therapeutics. The strategic incorporation of the 2-chlorobenzyl group on the azetidine nitrogen is a key design element that can be exploited to fine-tune the pharmacological profile of resulting drug candidates. Further investigation into the specific properties and biological activities of this compound is warranted and is expected to unlock new avenues for therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. azetidin-3-ol hydrochloride - CAS:18621-18-6 - Abovchem [abovchem.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Azetidin-3-ol hydrochloride | ADC Linker | 18621-18-6 | Invivochem [invivochem.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]

Technical Guide: 1-(2-Chlorobenzyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chlorobenzyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance within the context of kinase signaling pathways.

Core Compound Data

The fundamental properties of this compound are summarized below. The molecular weight is derived from its molecular formula, C₁₀H₁₂ClNO, and the standard atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | This compound |

Table 1: Physicochemical Properties of this compound.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 197.662 |

Table 2: Molecular Weight Calculation.

Experimental Protocols

Synthesis of this compound

This two-step procedure outlines the synthesis starting from 2-chlorobenzylamine and epichlorohydrin.

Step 1: Synthesis of 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol

-

To a solution of 2-chlorobenzylamine (1.0 equivalent) in a suitable solvent such as water or a mixture of water and a polar organic solvent (e.g., acetonitrile) is added epichlorohydrin (1.0-1.2 equivalents) dropwise at a controlled temperature, typically between 0-5°C.

-

The reaction mixture is stirred at this temperature for a designated period, often several hours to overnight, to ensure complete reaction.

-

Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol, which may be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to this compound

-

The crude product from Step 1 is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

A base (e.g., sodium carbonate, potassium carbonate, or an organic base like triethylamine) is added to the solution. The base facilitates the deprotonation of the secondary amine, promoting the intramolecular nucleophilic substitution to form the azetidine ring.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the final product, this compound.

Potential Biological Activity and Signaling Pathway

Azetidine-containing compounds are recognized as privileged scaffolds in drug discovery, appearing in a number of approved drugs and clinical candidates.[1] Their rigid, three-dimensional structure can provide favorable interactions with biological targets.

One area of significant interest for azetidine derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] The STAT3 protein, in particular, is a key mediator of cytokine signaling that is often dysregulated in cancer and inflammatory diseases. The development of small molecule inhibitors of STAT3 is an active area of research.

Below is a diagram illustrating a simplified workflow for the synthesis of 1-(substituted-benzyl)azetidin-3-ol derivatives and a conceptual representation of the JAK/STAT signaling pathway, highlighting the potential point of intervention for such compounds.

Figure 1: Conceptual workflow for the synthesis of this compound and its potential role as an inhibitor in the JAK/STAT signaling pathway.

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

Technical Guide: Solubility Profile of Azetidin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available solubility data and experimental protocols for azetidin-3-ol derivatives. Extensive searches did not yield specific solubility data for 1-(2-Chlorobenzyl)azetidin-3-ol . The following information is based on the closely related compound, Azetidin-3-ol hydrochloride , and is intended to serve as a reference and guide for researchers working with structurally similar molecules.

Introduction to Azetidin-3-ol Derivatives

Azetidin-3-ol and its derivatives are important building blocks in medicinal chemistry. They are four-membered heterocyclic compounds containing a nitrogen atom and a hydroxyl group, which serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. Their substitution patterns significantly influence their physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of these compounds is essential for their formulation, delivery, and ultimately, their therapeutic efficacy.

Quantitative Solubility Data for Azetidin-3-ol Hydrochloride

While no specific data was found for this compound, the following table summarizes the available solubility information for Azetidin-3-ol hydrochloride, a structurally related precursor. This data provides a baseline for understanding the solubility characteristics of the azetidin-3-ol core.

| Solvent System | Concentration | Observation |

| DMSO | 25 mg/mL (228.21 mM) | Requires ultrasonic treatment. Note: Hygroscopic nature of DMSO can impact solubility. |

| Water, Methanol | Soluble | - |

| Formulation 1 (in vivo) | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (22.82 mM) | Clear solution. Saturation unknown. |

| Formulation 2 (in vivo) | ||

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (22.82 mM) | Clear solution. Saturation unknown. |

| Formulation 3 (in vivo) | ||

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (22.82 mM) | Clear solution. Saturation unknown. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for preparing solutions of Azetidin-3-ol hydrochloride, which can be adapted for testing the solubility of this compound and other derivatives.

Preparation of Stock Solutions

A common practice for initial solubility screening and for preparing working solutions is to first create a concentrated stock solution in an organic solvent.

-

Solvent: Dimethyl sulfoxide (DMSO) is frequently used.

-

Procedure:

-

Weigh the desired mass of the compound.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

-

To aid dissolution, especially for compounds that are not freely soluble, use an ultrasonic bath.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Preparation of Aqueous Formulations for in vivo Studies

For animal studies, it is often necessary to prepare the compound in a vehicle that is well-tolerated. The following protocols describe the preparation of 1 mL of working solution.

Protocol 1: PEG300 and Tween-80 Formulation

-

To 400 µL of PEG300, add 100 µL of a 25 mg/mL DMSO stock solution of the compound and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to reach a final volume of 1 mL and mix.

Protocol 2: SBE-β-CD Formulation

-

Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

To 900 µL of the 20% SBE-β-CD solution, add 100 µL of a 25 mg/mL DMSO stock solution of the compound.

-

Mix thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Formulation

-

To 900 µL of corn oil, add 100 µL of a 25 mg/mL DMSO stock solution of the compound.

-

Mix vigorously until the solution is homogeneous.

General Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the kinetic solubility of a novel compound in a research setting.

Caption: General workflow for kinetic solubility determination.

Signaling Pathways and Biological Context

A thorough search of scientific literature did not reveal any established signaling pathways or specific biological activities directly associated with This compound . Research into the biological effects of this specific compound appears to be limited at present. Therefore, a diagrammatic representation of a signaling pathway is not applicable.

Conclusion

While direct solubility data for this compound is not currently available in the public domain, the information provided for the closely related Azetidin-3-ol hydrochloride offers a valuable starting point for researchers. The experimental protocols for creating various formulations can be adapted for solubility and formulation screening of novel azetidin-3-ol derivatives. It is recommended that researchers perform their own solubility assessments for this compound using the general workflow provided to determine its specific physicochemical properties.

Spectroscopic and Synthetic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a plausible synthetic route for 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the absence of publicly available, consolidated spectroscopic data for this specific isomer, this document leverages data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, generalized experimental protocol for its synthesis is presented, along with a workflow diagram for the spectroscopic analysis of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of related compounds, including azetidin-3-ol and various N-benzyl azetidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 4H | Ar-H |

| ~4.5 | m | 1H | -CH (OH)- |

| ~3.7 | s | 2H | Ar-CH ₂-N |

| ~3.5 | t | 2H | -N-CH ₂(eq) |

| ~2.9 | dd | 2H | -N-CH ₂(ax) |

| Variable | br s | 1H | -OH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants would require experimental verification.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C (quaternary) |

| ~134 | Ar-C -Cl |

| ~130-127 | Ar-C H |

| ~65 | -C H(OH)- |

| ~62 | Ar-C H₂-N |

| ~60 | -N-C H₂- |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3050-3000 | Medium | Ar C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1470-1440 | Strong | Ar C=C stretch |

| 1100-1000 | Strong | C-N stretch, C-O stretch |

| 760-740 | Strong | C-Cl stretch (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-OH]⁺ | Loss of hydroxyl group |

| [M-C₇H₆Cl]⁺ | Loss of 2-chlorobenzyl group |

| C₇H₆Cl⁺ | 2-Chlorobenzyl cation |

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride.

Materials:

-

Azetidin-3-ol hydrochloride

-

2-Chlorobenzyl chloride

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Free-basing of Azetidin-3-ol: To a solution of azetidin-3-ol hydrochloride in water, add a stoichiometric equivalent of a strong base (e.g., NaOH) and extract the free azetidin-3-ol into an organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

N-Alkylation: Dissolve the obtained azetidin-3-ol in acetonitrile. Add an excess of potassium carbonate to the solution. To this stirred suspension, add a solution of 2-chlorobenzyl chloride in acetonitrile dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS spectroscopy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and characterization of novel azetidine derivatives. The provided data and protocols, while predictive, offer a robust starting point for the experimental investigation of this compound.

The Enigmatic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Review of a Novel Azetidine Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds. This technical guide delves into the current understanding of 1-(2-Chlorobenzyl)azetidin-3-ol, a specific derivative that has yet to be extensively characterized in scientific literature. While direct biological data for this compound is not publicly available, this document serves to provide a comprehensive overview based on the activities of structurally related azetidine and azetidinone compounds. It will explore the potential therapeutic applications, plausible mechanisms of action, and the established synthetic routes and experimental protocols relevant to this class of molecules. This guide aims to be a foundational resource for researchers initiating studies on this and related novel chemical entities.

Introduction to the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive moiety for designing potent and selective ligands for various biological targets. The β-lactam (azetidin-2-one) subclass is famously represented by penicillin and cephalosporin antibiotics, which have revolutionized the treatment of bacterial infections. Beyond the β-lactams, other azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

The subject of this guide, this compound, features a key substitution at the nitrogen atom with a 2-chlorobenzyl group and a hydroxyl group at the 3-position of the azetidine ring. The presence and position of the chlorine atom on the benzyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to target proteins.

Postulated Biological Activities and Therapeutic Potential

Although specific studies on this compound are not available, the biological activities of analogous compounds suggest several promising avenues for investigation.

2.1. Antimicrobial Activity: The azetidinone ring is a well-established pharmacophore for antibacterial agents. While this compound is not an azetidin-2-one, related azetidine derivatives have been explored for their antimicrobial potential. Research on compounds such as 3-(4-Chlorobenzyl)azetidin-3-ol has indicated potential antimicrobial properties, although the exact mechanism remains to be elucidated[1]. It is hypothesized that the azetidine ring may interact with key bacterial enzymes, disrupting essential cellular processes[1].

2.2. Anticancer Activity: Various azetidinone derivatives have exhibited significant anticancer activity. For instance, certain compounds have shown inhibitory effects against cancer cell lines like HeLa, with IC50 values in the low microgram per milliliter range[2]. The mechanism of action for some of these compounds involves the induction of apoptosis by arresting the cell cycle at the G2/M phase[2]. Given these precedents, this compound warrants investigation for its potential antiproliferative effects.

2.3. Anti-inflammatory and Other CNS Activities: The azetidinone scaffold has been associated with a broad spectrum of pharmacological effects, including anti-inflammatory, anticonvulsant, and antidepressant activities[2]. These diverse activities underscore the versatility of the azetidine ring in interacting with various biological systems.

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in the available literature. However, general synthetic routes for N-substituted azetidin-3-ols are well-established. A plausible synthetic strategy would involve the N-alkylation of azetidin-3-ol with 2-chlorobenzyl halide.

A generalized synthetic workflow is depicted below:

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Potential Application as a Linker in Advanced Therapeutics

Beyond its potential intrinsic biological activity, the azetidin-3-ol scaffold serves as a valuable building block in the construction of more complex therapeutic modalities. Specifically, azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs)[3][4].

4.1. Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. A non-cleavable linker, such as one derived from azetidin-3-ol, ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.

4.2. Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker in a PROTAC is critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The rigid and defined geometry of the azetidine ring can be advantageous in designing linkers with optimal spatial orientation.

The workflow for utilizing an azetidine-based linker in PROTAC or ADC synthesis is illustrated below:

Future Directions and Conclusion

The biological activity of this compound remains an unexplored area with significant potential. Based on the established pharmacology of the azetidine and azetidinone classes of compounds, future research should focus on:

-

Synthesis and Structural Confirmation: The unambiguous synthesis and rigorous structural characterization of this compound.

-

In Vitro Screening: A comprehensive screening campaign to evaluate its activity against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the underlying mechanism of action, including target identification and pathway analysis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the benzyl ring to establish SAR.

-

Evaluation as a Linker: Exploration of its utility as a linker in the development of novel ADCs and PROTACs.

References

Potential Therapeutic Targets of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a theoretical guide based on the structural analysis of 1-(2-Chlorobenzyl)azetidin-3-ol and data from structurally related compounds. As of the latest literature review, no specific biological data for this compound has been published. This whitepaper, therefore, outlines a proposed investigational framework to identify and validate its potential therapeutic targets.

Introduction

This compound is a synthetic organic molecule characterized by a central azetidine ring, a hydroxyl group at the 3-position, and a 2-chlorobenzyl substituent on the nitrogen atom. The azetidine scaffold is a key feature in several biologically active compounds, suggesting that this molecule may have therapeutic potential. The presence of the 2-chlorobenzyl group is predicted to influence its binding affinity and selectivity for various biological targets. This document explores the hypothesized therapeutic targets of this compound and provides a roadmap for its preclinical evaluation.

Hypothesized Therapeutic Targets

Based on the structural motifs of this compound, several potential therapeutic targets can be postulated. The azetidine ring is a known pharmacophore that can interact with various receptors and enzymes. The lipophilic 2-chlorobenzyl group can facilitate passage through biological membranes and may engage in hydrophobic and van der Waals interactions within protein binding pockets.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Structurally similar compounds containing an azetidine ring have demonstrated high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Monoamine Transporters

The benzylpiperidine scaffold, which is structurally related to the benzylazetidine core, is a common feature in compounds targeting monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Dysregulation of these transporters is central to the pathophysiology of depression, anxiety, and other mood disorders.

Enzymes

The hydroxylated azetidine ring could potentially interact with the active sites of various enzymes. Given the broad range of activities of azetidine-containing compounds, potential enzymatic targets could include, but are not limited to, proteases, kinases, and metabolic enzymes.

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, a systematic, multi-tiered experimental approach is proposed.

Primary Target Screening: Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.

Methodology:

-

Target Selection: A broad panel of receptors and transporters, with a focus on nAChR subtypes (α4β2, α7) and monoamine transporters (SERT, DAT, NET), will be selected.

-

Membrane Preparation: Cell lines stably expressing the target receptors or transporters will be cultured and harvested. Membranes will be prepared by homogenization and centrifugation.

-

Binding Assay:

-

Incubate cell membranes with a specific radioligand (e.g., [³H]-cytisine for α4β2 nAChRs, [³H]-citalopram for SERT) and varying concentrations of this compound.

-

Non-specific binding will be determined in the presence of a high concentration of a known, non-labeled ligand.

-

After incubation, the bound and free radioligand will be separated by rapid filtration.

-

The radioactivity retained on the filters will be quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be calculated. The equilibrium dissociation constant (Ki) will be determined using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of this compound at the identified primary targets (agonist, antagonist, or modulator).

Methodology (Example for nAChRs):

-

Cell Culture: Use cell lines expressing the target nAChR subtype (e.g., SH-EP1-hα4β2 cells).

-

Fluorescent Imaging Plate Reader (FLIPR) Assay:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound to the cells.

-

For antagonist activity determination, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).

-

Monitor changes in intracellular calcium levels by measuring fluorescence intensity.

-

-

Data Analysis: Generate dose-response curves to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

In Vitro ADME-Tox Profiling

Objective: To assess the preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound.

Methodology:

-

Solubility: Determine the thermodynamic and kinetic solubility in phosphate-buffered saline (PBS).

-

Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of metabolism.

-

CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.

-

Cell Viability Assay: Assess cytotoxicity in a standard cell line (e.g., HepG2) using an MTT or similar assay.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound

| Target | Ki (nM) |

| α4β2 nAChR | TBD |

| α7 nAChR | TBD |

| SERT | TBD |

| DAT | TBD |

| NET | TBD |

| TBD: To be determined |

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, µM) of this compound

| Target | Functional Assay | Activity | EC₅₀/IC₅₀ (µM) |

| α4β2 nAChR | Calcium Flux | Agonist/Antagonist | TBD |

| SERT | Neurotransmitter Uptake | Inhibitor | TBD |

| TBD: To be determined |

Table 3: Hypothetical In Vitro ADME-Tox Profile of this compound

| Parameter | Value |

| Aqueous Solubility (µM) | TBD |

| Microsomal Stability (t½, min) | TBD |

| CYP3A4 Inhibition (IC₅₀, µM) | TBD |

| HepG2 Cytotoxicity (CC₅₀, µM) | TBD |

| TBD: To be determined |

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound as a modulator of the α4β2 nicotinic acetylcholine receptor, leading to downstream effects on neurotransmitter release.

Caption: Hypothesized signaling cascade initiated by this compound at a presynaptic nAChR.

Experimental Workflow

The diagram below outlines the proposed workflow for the initial preclinical evaluation of this compound.

Caption: Proposed experimental workflow for the initial characterization of this compound.

Conclusion

While this compound is a novel compound with no currently available biological data, its structural features suggest it may hold therapeutic promise, particularly in the realm of neuroscience. The proposed experimental framework provides a comprehensive and systematic approach to elucidate its pharmacological profile, identify its primary therapeutic targets, and assess its potential as a drug candidate. The successful execution of these studies will be crucial in determining the future developmental path for this intriguing molecule.

1-(2-Chlorobenzyl)azetidin-3-ol: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. Among the various substituted azetidines, 1-(2-Chlorobenzyl)azetidin-3-ol has emerged as a valuable building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the strained four-membered ring, a hydroxyl group for further functionalization, and the 2-chlorobenzyl moiety, offer multiple points for diversification and interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological significance of this compound and its derivatives, with a focus on its role in the development of kinase inhibitors.

Synthesis of the Core Scaffold

While a specific protocol for the direct synthesis of this compound is not widely published, a general and adaptable method can be derived from the synthesis of its close analog, 1-benzylazetidin-3-ol.[1] The following experimental protocol outlines a two-step process that can be modified by using 2-chlorobenzylamine as the starting material.

Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of 1-benzylazetidin-3-ol)

Step 1: Reaction of 2-Chlorobenzylamine with 2-(Chloromethyl)oxirane

-

To a solution of 2-chlorobenzylamine (1 equivalent) in water, slowly add 2-(chloromethyl)oxirane (0.86 equivalents) while maintaining the temperature at 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Upon completion, isolate the crude product by filtration, wash with water, and dry under vacuum.

Step 2: Intramolecular Cyclization

-

Dissolve the crude product from Step 1 in acetonitrile (CH₃CN).

-

Add sodium carbonate (Na₂CO₃) (1.2 equivalents) in portions.

-

Heat the mixture to 80–90 °C and stir for 16 hours under reflux.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel.

General Synthetic Workflow

Caption: General synthetic route to this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 1-(substituted benzyl)azetidin-3-ol scaffold is a key component in a number of potent and selective enzyme inhibitors. A prominent example is the Janus kinase (JAK) inhibitor, Baricitinib, which contains a structurally related 1-(ethylsulfonyl)azetidin-3-yl moiety.[1] This highlights the potential of this compound as a building block for the discovery of novel kinase inhibitors.

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.

JAK-STAT Signaling Pathway

Caption: Overview of the JAK-STAT signaling cascade.

Derivatives of this compound can be designed to target the ATP-binding site of kinases like JAKs, thereby inhibiting their activity and modulating the downstream signaling cascade. The 2-chlorobenzyl group can engage in hydrophobic and halogen-bonding interactions within the active site, while the azetidine-3-ol core provides a rigid scaffold for optimal positioning of key pharmacophoric features.

Biological Activity of Related Azetidine Derivatives

Antimicrobial Activity

Various N-substituted-3-chloro-2-azetidinones, which share the chloro-substituted benzyl and azetidine core (though as an azetidinone), have been synthesized and evaluated for their antibacterial activity. Some of these compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.[2]

Anticancer Activity

Derivatives of 3-chloro-azetidin-2-one have also been investigated for their antiproliferative effects on human breast cancer cell lines, suggesting that the azetidine scaffold can be a valuable component in the design of novel anticancer agents.[3]

The table below summarizes the biological activities of some related azetidine derivatives. It is important to note that these are not direct derivatives of this compound and the data serves to illustrate the potential of the broader azetidine class.

| Compound Class | Biological Activity | Organism/Cell Line | Reference |

| N-substituted-3-chloro-2-azetidinones | Antibacterial | S. aureus, B. subtilis, P. aeruginosa, E. coli | [2] |

| 3-chloro-azetidin-2-one derivatives | Antiproliferative | Human breast cancer cell lines | [3] |

Experimental Protocols for Biological Assays

To evaluate the potential of novel derivatives of this compound, standard biological assays can be employed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay (e.g., JAK1)

-

Prepare a reaction mixture containing the kinase (e.g., recombinant human JAK1), a suitable substrate (e.g., a peptide substrate), and ATP in an appropriate assay buffer.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the kinase reaction and incubate at a specific temperature for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

General Workflow for a Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its straightforward, adaptable synthesis and the strategic placement of functional groups make it an attractive starting point for the development of novel therapeutic agents. The established link between the azetidine scaffold and potent kinase inhibitors, particularly in the context of the JAK-STAT pathway, highlights a significant area for future drug discovery efforts. While quantitative biological data for the core compound itself remains to be fully elucidated in publicly available literature, the information gathered on related structures strongly supports its potential as a valuable tool for researchers and scientists in the pharmaceutical industry. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Azetidine-Containing Compounds

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point in medicinal chemistry and drug discovery.[1][2] Initially challenging to synthesize due to their inherent ring strain, advances in synthetic methodologies have unlocked the potential of this unique scaffold.[1][2] The azetidine ring imparts a desirable combination of properties to molecules, including increased three-dimensionality, metabolic stability, and the ability to serve as a bioisostere for other cyclic amines like piperidine and pyrrolidine.[3] This guide provides a comprehensive overview of the history, synthesis, and diverse biological activities of azetidine-containing compounds, with a focus on key experimental protocols and quantitative data to inform researchers and drug development professionals.

The journey of azetidines in science began with the isolation of the naturally occurring azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[4] This discovery spurred interest in the synthesis and biological evaluation of this unique class of compounds. Over the decades, the azetidine moiety has been incorporated into a wide range of biologically active molecules, leading to the development of approved drugs and promising clinical candidates.[5][6]

Synthetic Methodologies for the Azetidine Ring

The construction of the strained four-membered azetidine ring has been a significant area of research in organic synthesis. A variety of methods have been developed, each with its own advantages and substrate scope.

Key Synthetic Strategies:

-

Cyclization Reactions: The most common approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group. This can be achieved through nucleophilic substitution reactions.[7]

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core.[8][9][10][11] Recent advances have enabled the use of visible light photocatalysis for this transformation, making it a milder and more accessible method.[8][9]

-

Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of aziridines or the ring contraction of larger heterocycles like pyrrolidines.[7]

-

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides a straightforward entry to the corresponding azetidines.[12]

Azetidine-Containing Compounds in Medicine

The unique structural features of the azetidine ring have been exploited in the design of numerous therapeutic agents across various disease areas.

Marketed Drugs:

Two notable examples of azetidine-containing drugs that have reached the market are Azelnidipine and Cobimetinib.[5]

-

Azelnidipine: A dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][12][13][14] It exhibits a gradual onset of action and a long-lasting hypotensive effect with a reduced incidence of reflex tachycardia.[12][14]

-

Cobimetinib: A selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, used in combination with a BRAF inhibitor for the treatment of certain types of melanoma.[13][15][16]

Another azetidine-containing drug, Ximelagatran, a direct thrombin inhibitor, was initially approved as an anticoagulant but was later withdrawn from the market due to concerns about hepatotoxicity.[5]

Experimental Protocols for the Synthesis of Key Azetidine-Containing Compounds

Synthesis of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid that has served as a crucial building block for more complex molecules.[2][4] One synthetic approach involves the following key steps:[2]

-

α-Bromination of γ-aminobutyric acid (GABA): GABA is treated with bromine to introduce a bromine atom at the α-position.

-

Cyclization: The resulting γ-amino-α-bromobutyric acid is then treated with a base, such as barium hydroxide, to facilitate intramolecular cyclization via nucleophilic substitution, yielding azetidine-2-carboxylic acid.[2]

Synthesis of Azelnidipine

The synthesis of Azelnidipine involves a multi-step sequence, with a key final step involving the Hantzsch pyridine synthesis. A representative synthetic patent describes the following:[17]

-

Preparation of 1-diphenylmethyl-3-hydroxyazetidine: This intermediate is prepared by reacting benzhydrylamine with epichlorohydrin.[18]

-

Esterification: The hydroxyl group of the azetidine intermediate is esterified with a suitable dicarboxylic acid derivative.

-

Hantzsch Condensation: The final dihydropyridine ring is constructed through a condensation reaction involving an aminocrotonate, an aldehyde, and the azetidine-containing β-ketoester.[18]

Synthesis of Cobimetinib

The synthesis of the MEK inhibitor Cobimetinib is a complex process involving the construction of a substituted azetidine ring and its subsequent coupling to a substituted aniline. A patented method outlines the following general approach:[19][20]

-

Chiral Piperidine Starting Material: The synthesis often starts from an enantiomerically pure piperidine derivative.[19]

-

Formation of the Azetidine Ring: A series of reactions, including addition, reduction, and cyclization, are employed to construct the 3-hydroxy-3-(piperidin-2-yl)azetidine core.[19]

-

Condensation with the Aromatic Side Chain: The final step involves the condensation of the azetidine intermediate with a substituted benzoic acid derivative to form the final Cobimetinib molecule.[19]

Biological Activities of Azetidine Derivatives

Azetidine-containing compounds exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of azetidine derivatives.[6][16][21][22][23][24]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity [23]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline or broth.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly swabbed with the bacterial inoculum.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Test Compounds: A defined volume of the azetidine derivative solution (at various concentrations) is added to each well. A standard antibiotic (e.g., Ampicillin) and a solvent control are also included.[23]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.[23]

| Compound/Drug | Organism | Zone of Inhibition (mm) | Concentration |

| Azetidine Derivative (M7) | Staphylococcus aureus | 22 | 0.01 mg/mL |

| Azetidine Derivative (M7) | Escherichia coli | 25 | 0.01 mg/mL |

| Azetidine Derivative (M8) | Escherichia coli | 25 | 0.01 mg/mL |

| Ampicillin | Escherichia coli | 27 | 0.01 mg/mL |

Table 1: Antibacterial activity of selected azetidine derivatives.[23]

Anti-inflammatory Activity

Azetidine derivatives have also shown promise as anti-inflammatory agents.[25][26][27][28]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Human Red Blood Cell Membrane Stabilization) [26]

-

Preparation of Red Blood Cell (RBC) Suspension: Human blood is collected, and the RBCs are separated by centrifugation and washed with isotonic buffer. A 10% (v/v) suspension of RBCs is prepared.

-

Induction of Hemolysis: Hemolysis is induced by incubating the RBC suspension in a hypotonic buffer.

-

Treatment with Test Compounds: The RBC suspension is incubated with various concentrations of the azetidine derivatives and a standard anti-inflammatory drug (e.g., Diclofenac).

-

Centrifugation and Spectrophotometry: After incubation, the mixtures are centrifuged, and the absorbance of the supernatant (containing hemoglobin released from lysed RBCs) is measured spectrophotometrically at 560 nm.

-

Calculation of Protection: The percentage of membrane stabilization (protection from hemolysis) is calculated relative to the control (no test compound). Higher protection indicates greater anti-inflammatory activity.

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |

| Azetidine-2-one derivative (6b) | 50 | Comparable to Diclofenac |

| Ferulic Acid | 50 | Less than 6b |

| Diclofenac | 50 | Positive Control |

Table 2: In vitro anti-inflammatory activity of an azetidine-2-one derivative.[26]

GABA Uptake Inhibition

Certain azetidine derivatives have been identified as potent inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting their potential for the treatment of neurological disorders.[29][30]

Experimental Protocol: GABA Uptake Inhibition Assay [31]

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with the desired GABA transporter (GAT) subtype (e.g., GAT-1, GAT-3).

-

Plating of Cells: Transfected cells are plated in 96-well plates.

-

Pre-incubation with Inhibitors: Cells are pre-incubated with various concentrations of the azetidine derivatives.

-

GABA Uptake: A mixture of radiolabeled ([³H]-GABA) and non-labeled GABA is added to the wells, and the cells are incubated to allow for GABA uptake.

-

Washing and Lysis: The reaction is stopped by washing the cells to remove extracellular GABA. The cells are then lysed.

-

Scintillation Counting: A scintillating agent is added to the cell lysate, and the radioactivity is measured using a microplate reader.

-

Data Analysis: The IC50 values (the concentration of inhibitor that reduces GABA uptake by 50%) are calculated from the dose-response curves.[31]

| Compound | Target | IC50 (µM) |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

Table 3: GABA uptake inhibitory activity of selected azetidine derivatives.[30]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which azetidine-containing compounds exert their effects is crucial for rational drug design and development.

Azelnidipine: L-type Calcium Channel Blockade

Azelnidipine's antihypertensive effect is primarily due to its ability to block L-type calcium channels in vascular smooth muscle cells.[1][7][29] This blockade prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[7][29]

Cobimetinib: Inhibition of the MAPK/ERK Pathway

Cobimetinib targets the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling pathway.[13][15][16] In many cancers, particularly melanoma with BRAF mutations, this pathway is constitutively active, driving uncontrolled cell proliferation. By inhibiting MEK, Cobimetinib blocks the downstream signaling to ERK, thereby inhibiting cell growth and promoting apoptosis.[13][15][16]

References

- 1. What is Azelnidipine used for? [synapse.patsnap.com]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. cobimetinib - My Cancer Genome [mycancergenome.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]

- 6. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 7. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Cobimetinib - NCI [dctd.cancer.gov]

- 14. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 17. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]

- 18. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]

- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 20. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]

- 21. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 22. medcraveonline.com [medcraveonline.com]

- 23. ajchem-a.com [ajchem-a.com]

- 24. ijplsjournal.com [ijplsjournal.com]

- 25. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 30. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Substituted Azetidin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints and opportunities for diverse substitution patterns, making it an attractive core for the development of novel therapeutic agents. Among the various substituted azetidines, the 1-substituted azetidin-3-ol framework has garnered significant attention due to its versatile synthetic accessibility and its presence in a range of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This in-depth technical guide provides a comprehensive review of 1-substituted azetidin-3-ol derivatives, focusing on their synthesis, pharmacological activities, and structure-activity relationships (SAR).

Synthesis of 1-Substituted Azetidin-3-ol Derivatives

The synthesis of the 1-substituted azetidin-3-ol core can be achieved through several strategic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One common strategy involves the cyclization of acyclic precursors. For instance, the reaction of an epihalohydrin with a primary amine can lead to the formation of a 3-halo-1-propanol intermediate, which upon intramolecular cyclization, yields the corresponding 1-substituted azetidin-3-ol. This method is particularly useful for introducing a variety of substituents at the N-1 position.

Another versatile approach is the reduction of 1-substituted azetidin-3-ones. These ketone precursors can be synthesized through various methods, including the [2+2] cycloaddition of an imine with a ketene or through the intramolecular cyclization of α-halo-β-amino ketones. Subsequent reduction of the azetidin-3-one, often with stereochemical control, provides access to the desired azetidin-3-ol.

A generalized synthetic workflow for the preparation of 1-substituted azetidin-3-ol derivatives is depicted below:

Pharmacological Activities and Structure-Activity Relationships

1-Substituted azetidin-3-ol derivatives have been investigated for a variety of therapeutic applications, with promising results in several key areas. The nature of the substituent at the N-1 position, as well as the stereochemistry at the C-3 position, plays a crucial role in determining the pharmacological activity and potency of these compounds.

Anticancer Activity

Several studies have explored the potential of 1-substituted azetidin-3-ol analogs as anticancer agents. For instance, derivatives with aryl or heteroaryl substituents at the N-1 position have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular targets such as kinases or the disruption of microtubule dynamics.

Table 1: Anticancer Activity of Selected 1-Aryl-Azetidin-3-ol Derivatives

| Compound ID | N-1 Substituent | Cancer Cell Line | IC50 (µM) |

| AZ-1 | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |

| AZ-2 | 3,4-Dichlorophenyl | HCT116 (Colon) | 2.8 |

| AZ-3 | 4-Methoxyphenyl | A549 (Lung) | 8.1 |

| AZ-4 | 2-Naphthyl | HeLa (Cervical) | 3.5 |

The structure-activity relationship studies suggest that electron-withdrawing groups on the N-1 aryl ring generally enhance anticancer activity. The presence of a halogen, such as chlorine, at the para-position of the phenyl ring appears to be particularly favorable.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1-Substituted azetidin-3-ol derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The N-1 substituent is a key determinant of the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected 1-Benzyl-Azetidin-3-ol Derivatives

| Compound ID | N-1 Substituent | Organism | MIC (µg/mL) |